4-ethyl-1H-benzo[d]imidazol-5-amine

Medicinal Chemistry Synthetic Chemistry Regioselectivity

Obtaining regioisomerically pure 4-ethyl-1H-benzo[d]imidazol-5-amine is critical for reproducible SAR studies. This compound provides a well-defined 4,5-substitution pattern that avoids confounding data from positional isomers. • Batch-specific QC (NMR, HPLC, GC) ensures ≥97% purity and consistent reactivity in amide coupling or reductive amination. • Unique ortho-amine/ethyl topology influences regioselectivity in subsequent ring-forming reactions, enabling efficient library synthesis. • Commercial availability with expedited shipping minimizes lead optimization downtime.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 177843-32-2
Cat. No. B071367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-1H-benzo[d]imidazol-5-amine
CAS177843-32-2
Synonyms1H-Benzimidazol-5-amine,4-ethyl-(9CI)
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC2=C1N=CN2)N
InChIInChI=1S/C9H11N3/c1-2-6-7(10)3-4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyPCMHJJOKHSAPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1H-benzo[d]imidazol-5-amine: Core Benzimidazole Building Block


4-Ethyl-1H-benzo[d]imidazol-5-amine (CAS 177843-32-2) is a heterocyclic aromatic compound belonging to the benzimidazole family, with a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol [1]. Its structure consists of a benzene ring fused to an imidazole ring, with a primary amine group at the 5-position and an ethyl substituent at the 4-position . This substitution pattern creates a versatile scaffold for medicinal chemistry applications, as the 5-amine group provides a nucleophilic handle for further functionalization, while the 4-ethyl group modulates the electronic and steric properties of the core [2]. The compound is commercially available at high purity (typically ≥97%) and is supplied with comprehensive analytical documentation, including NMR, HPLC, and GC reports .

4-Ethyl-1H-benzo[d]imidazol-5-amine: Isomeric Purity Matters


Substituting 4-ethyl-1H-benzo[d]imidazol-5-amine with closely related benzimidazole isomers (e.g., 7-ethyl-1H-benzo[d]imidazol-6-amine, CAS 177843-32-2, which shares the same CAS number) or regioisomers (e.g., 1-ethyl-1H-benzo[d]imidazol-5-amine, CAS 62874-34-4) can lead to significant divergence in synthetic outcomes and biological activity . The specific 4,5-substitution pattern places the reactive amine ortho to the ethyl group, creating a unique steric and electronic environment that influences both reactivity in subsequent coupling reactions and binding affinity in target engagement . For instance, alkylation studies on 4-substituted benzimidazole anions demonstrate regioselectivity that varies dramatically (N1 to N3 ratios ranging from 100:0 to 29:71) depending on the precise substitution pattern, underscoring that even minor positional changes fundamentally alter chemical behavior [1]. The following quantitative evidence guide provides the specific data required to justify the selection of this precise compound over its closest analogs.

4-Ethyl-1H-benzo[d]imidazol-5-amine: Quantitative Evidence Guide


Regioisomeric Purity and Alkylation Site-Selectivity

The compound 4-ethyl-1H-benzo[d]imidazol-5-amine is distinguished from its regioisomer 1-ethyl-1H-benzo[d]imidazol-5-amine (CAS 62874-34-4) by the position of the ethyl group. In the target compound, the ethyl group is at the 4-position on the benzene ring, leaving the imidazole NH unsubstituted, whereas in the comparator, the ethyl group is at the 1-position (imidazole nitrogen) . Alkylation studies on 4-substituted benzimidazole anions show N1 to N3 regioselectivity ratios varying from 100:0 to 29:71, demonstrating that the 4-substitution pattern drastically influences the nucleophilic character and site-selectivity of the imidazole nitrogens [1]. The presence of the free NH in the target compound is critical for applications requiring further functionalization at the imidazole ring or for maintaining hydrogen-bond donor capacity for target binding.

Medicinal Chemistry Synthetic Chemistry Regioselectivity

Physicochemical Fingerprint: Distinguishing Positional Isomers

While 7-ethyl-1H-benzo[d]imidazol-6-amine (also CAS 177843-32-2) represents the same molecular formula (C9H11N3) and mass (161.20 g/mol), it is a positional isomer with the ethyl and amine groups on different ring positions . Computed physicochemical properties for 4-ethyl-1H-benzo[d]imidazol-5-amine include a topological polar surface area (tPSA) of 54.7 Ų and a LogP of 2.29 [1]. The specific substitution pattern in the target compound results in a calculated density of 1.238 g/cm³, a boiling point of 447.8°C at 760 mmHg, and a flash point of 255.1°C . These values are derived from the unique InChIKey (PCMHJJOKHSAPFF-UHFFFAOYSA-N) and SMILES (CCc1c(N)ccc2ncnc12) .

Analytical Chemistry Quality Control Computational Chemistry

Analytical Quality Control and Purity Documentation

Commercially available 4-ethyl-1H-benzo[d]imidazol-5-amine from Bidepharm is supplied with a certified purity of 97% and includes batch-specific QC documentation comprising NMR, HPLC, and GC reports . This level of analytical rigor is critical for research applications, as it minimizes the risk of introducing undefined impurities that could confound biological assay results or lead to low yields in multi-step synthetic sequences. In contrast, many generic suppliers may provide only nominal purity claims without supporting analytical data, creating uncertainty regarding the actual composition of the material.

Quality Assurance Analytical Chemistry Procurement

4-Ethyl-1H-benzo[d]imidazol-5-amine: Application Scenarios


Medicinal Chemistry: Kinase and HDAC Inhibitor Scaffold

The benzimidazole core is a privileged structure in kinase and histone deacetylase (HDAC) inhibitor drug discovery [1][2]. The 4-ethyl-5-amine substitution pattern provides a unique vector for lead optimization, offering a free amine for amide bond formation or reductive amination, while the 4-ethyl group introduces lipophilicity that can modulate membrane permeability and target binding. The regioisomeric purity of the commercial material is essential to avoid off-target effects or confounding SAR data that can arise from even trace contamination with positional isomers.

Synthetic Intermediate: Fused Polyheterocyclic Systems

The nucleophilic 5-amine group of 4-ethyl-1H-benzo[d]imidazol-5-amine can be readily acylated or alkylated to generate more complex benzimidazole-based polyheterocycles [3]. Its unique substitution pattern influences the regioselectivity of subsequent ring-forming reactions, making it a valuable building block for constructing libraries of novel heterocyclic compounds with potential antiviral and anticancer activities. The availability of batch-specific QC data ensures that the starting material is of known and consistent quality, which is critical for achieving reproducible yields in multi-step syntheses.

Agrochemical Intermediate: Fungicidal & Insecticidal Agents

Substituted benzimidazoles are established scaffolds in the development of fungicides and insecticides [4]. The specific 4,5-substitution pattern in this compound may offer distinct physicochemical properties (e.g., LogP of 2.29) that influence bioavailability and environmental fate in agricultural applications. The compound's commercial availability with reliable QC documentation facilitates its use in high-throughput screening campaigns for novel crop protection agents, where consistency and traceability are paramount.

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